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Compound of Interest

Compound Name: Dimethyl 4-nitrophthalate

Cat. No.: B1346564

For Researchers, Scientists, and Drug Development Professionals
Introduction

Dimethyl 4-nitrophthalate is an organic compound with significant interest in synthetic
chemistry and materials science. Understanding its three-dimensional molecular structure
through single-crystal X-ray diffraction is paramount for elucidating structure-property
relationships, which can inform the design of novel materials and pharmaceutical
intermediates. This technical guide provides a comprehensive overview of the crystal structure
analysis of a closely related isomer, Dimethyl 2-nitroterephthalate, as a representative example
for this class of compounds. The methodologies and data presentation herein serve as a robust
framework for the crystallographic analysis of Dimethyl 4-nitrophthalate and similar aromatic
nitro compounds.

While a detailed crystal structure for Dimethyl 4-nitrophthalate is not publicly available in the
Crystallographic Open Database, the analysis of its isomer, Dimethyl 2-nitroterephthalate
(C10H9NOe), offers valuable insights into the molecular geometry, crystal packing, and
intermolecular interactions that are likely to be comparable.

Experimental Protocols

The determination of the crystal structure of Dimethyl 2-nitroterephthalate involved the following
key experimental stages:
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1. Synthesis and Crystallization

A sample of commercial 2-nitro-dimethyl-terephthalic acid was dissolved in methanol. High-
quality single crystals suitable for X-ray diffraction were obtained by the slow evaporation of the
solvent at room temperature.[1]

2. X-ray Data Collection

A suitable single crystal with dimensions of 0.30 x 0.30 x 0.10 mm was mounted on a
goniometer head. X-ray diffraction data were collected at 293(2) K using an Enraf—~Nonius
CAD-4 diffractometer with Mo Ka radiation (A = 0.71073 A). A total of 2052 reflections were
measured, of which 1889 were independent.

3. Structure Solution and Refinement

The crystal structure was solved using direct methods with the SHELXS97 program and refined
by full-matrix least-squares on F2 using SHELXL97. All non-hydrogen atoms were refined
anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined
using a riding model.

Data Presentation

The crystallographic data and key structural parameters for Dimethyl 2-nitroterephthalate are
summarized in the following tables.

Table 1: Crystal Data and Structure Refinement Details
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Parameter Value
Empirical Formula C10H9NOs
Formula Weight 239.18
Temperature 293(2) K
Wavelength 0.71073 A
Crystal System Monoclinic
Space Group P2i/c

Unit Cell Dimensions

a 6.9080(14) A
b 12.662(3) A
C 12.231(2) A
B 98.18(3)°
Volume 1058.9(4) As
z 4

Calculated Density 1.500 Mg/m3
Absorption Coefficient 0.130 mm~1
F(000) 496

Data Collection

0 range for data collection

2.62 10 25.35°

Index ranges

-8<h<7, -15<k<0, -14<I<0

Reflections collected

2052

Independent reflections

1889 [R(int) = 0.0571]

Refinement

Refinement method

Full-matrix least-squares on F?2
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Data / restraints / parameters 1889/0/156
Goodness-of-fit on F? 1.001

Final R indices [I>20(1)] R1=0.0781, wR2 = 0.1743
R indices (all data) R1 =0.1345, wR2 = 0.2014

Table 2: Selected Bond Lengths (A)

Bond Length (A)
O(1)-C(7) 1.200(5)
0(2)-C(7) 1.325(5)
0(2)-C(8) 1.442(6)
O(3)-N(1) 1.222(5)
O(4)-N(1) 1.221(5)
O(5)-C(9) 1.196(5)
0(6)-C(9) 1.345(5)
0(6)-C(10) 1.425(6)
N(1)-C(1) 1.469(6)
C(1)-C(2) 1.385(6)
C(1)-C(6) 1.388(6)
C(4)-C(9) 1.497(6)

Table 3: Selected Bond Angles (°)
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Angle Degrees (°)
C(7)-0(2)-C(8) 116.1(4)
0O(4)-N(1)-0(3) 123.5(4)
0(4)-N(1)-C(1) 118.4(4)
0O(3)-N(1)-C(1) 118.1(4)
C(9)-0(6)-C(10) 117.4(4)
0(1)-C(7)-0(2) 124.0(4)
O(1)-C(7)-C(4) 125.0(4)
0O(2)-C(7)-C(4) 111.0(4)
0(5)-C(9)-0(6) 122.3(4)
O(5)-C(9)-C(4) 126.7(4)
0(6)-C(9)-C(4) 111.0(4)

Structural Visualization and Analysis

The following diagram illustrates the general workflow for single-crystal X-ray diffraction
analysis.
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General workflow for single-crystal X-ray diffraction analysis.
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In the crystal structure of Dimethyl 2-nitroterephthalate, the molecule is not planar. The two
ester groups and the nitro group are inclined to the mean plane of the benzene ring.[1]
Specifically, the dihedral angles between the benzene ring and the carboxylate groups and the
nitro group are significant, indicating steric hindrance between the adjacent substituents. The
crystal packing is stabilized by weak intermolecular C—H---O hydrogen bonds, forming a three-
dimensional network. There are no significant T—t stacking interactions observed in the crystal
structure.

Conclusion

This technical guide has outlined the essential procedures and presented the key
crystallographic data for Dimethyl 2-nitroterephthalate as a model for the structural analysis of
Dimethyl 4-nitrophthalate. The detailed experimental protocols, tabulated data, and workflow
visualization provide a comprehensive resource for researchers in the fields of chemistry,
materials science, and drug development. A thorough understanding of the three-dimensional
structure of such molecules is fundamental for rational molecular design and the prediction of
their physicochemical properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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